molecular formula C6H9NO4 B1418093 Ethyl 2-(hydroxyimino)-3-oxobutanoate CAS No. 5408-04-8

Ethyl 2-(hydroxyimino)-3-oxobutanoate

Cat. No.: B1418093
CAS No.: 5408-04-8
M. Wt: 159.14 g/mol
InChI Key: HVTHITHXCDMTDK-SNAWJCMRSA-N
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Description

Ethyl 2-(hydroxyimino)-3-oxobutanoate is a chemical compound with the molecular formula C6H9NO4. It is known for its applications in organic synthesis, particularly in the formation of peptide bonds. This compound is characterized by its oxime and ester functional groups, which contribute to its reactivity and versatility in various chemical reactions.

Scientific Research Applications

Ethyl 2-(hydroxyimino)-3-oxobutanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: The compound is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

Target of Action

Ethyl 2-(hydroxyimino)-3-oxobutanoate, also known as Oxyma, primarily targets carbodiimides, such as dicyclohexylcarbodiimide (DCC) in peptide synthesis . It acts as a neutralizing reagent for the basicity or nucleophilicity of the DCC .

Mode of Action

The interaction of this compound with its targets is quite unique. It suppresses base catalyzed side reactions, in particular, racemization . This is due to its pronounced acidity, which allows it to act as a neutralizing reagent for the basicity or nucleophilicity of the DCC .

Biochemical Pathways

This compound affects the peptide synthesis pathway. It is used as an additive in peptide syntheses . The compound is particularly useful in the stepwise liquid-phase synthesis of dipeptides .

Pharmacokinetics

It is known that the compound is a white solid which is soluble in many solvents common in the synthesis of peptides, such as dichloromethane or dimethylformamide (dmf) . This suggests that it may have good bioavailability in these environments.

Result of Action

The result of the action of this compound is the successful synthesis of peptides with high yields and low racemization . For example, the stepwise liquid-phase synthesis of the dipeptide Z-L-Phg-L-Val-OMe yields the LL-product with 81-84% which is free from racemic DL dipeptide .

Action Environment

The action of this compound is influenced by environmental factors. It exhibits a markedly slowed thermal decomposition on heating . Furthermore, because of the rapid hydrolysis of the ester, the reaction should be carried out at pH 4.5 . These factors can influence the compound’s action, efficacy, and stability.

Safety and Hazards

Ethyl 2-(hydroxyimino)-3-oxobutanoate, like many chemicals, should be handled with care to avoid hazards. It’s important to avoid breathing dust, gas, or vapors and to avoid contact with skin and eyes . It’s also crucial to use personal protective equipment and ensure adequate ventilation .

Biochemical Analysis

Biochemical Properties

Ethyl 2-(hydroxyimino)-3-oxobutanoate plays a crucial role in biochemical reactions, particularly in peptide synthesis. It acts as an additive in carbodiimide-mediated amide bond formation, enhancing the efficiency and yield of the reaction. This compound interacts with enzymes such as dicyclohexylcarbodiimide and diisopropylcarbodiimide, neutralizing their basicity and nucleophilicity due to its pronounced acidity (pKa 4.60). This interaction suppresses base-catalyzed side reactions, particularly racemization, thereby improving the overall quality of the synthesized peptides .

Cellular Effects

This compound has been observed to influence various cellular processes. In peptide synthesis, it enhances the efficiency of amide bond formation, which is crucial for the synthesis of proteins and peptides. This compound can affect cell signaling pathways by modulating the activity of enzymes involved in peptide synthesis. Additionally, it may influence gene expression and cellular metabolism by altering the availability of peptides and proteins necessary for these processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with carbodiimides such as dicyclohexylcarbodiimide and diisopropylcarbodiimide. By neutralizing their basicity and nucleophilicity, it prevents base-catalyzed side reactions, particularly racemization. This compound’s pronounced acidity allows it to act as a neutralizing reagent, thereby enhancing the efficiency and yield of peptide synthesis. Additionally, it may interact with other biomolecules, such as proteins and enzymes, to modulate their activity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but its stability may be influenced by factors such as pH and temperature. Over time, it may undergo degradation, which could affect its efficacy in peptide synthesis. Long-term studies have shown that this compound can maintain its activity and function in both in vitro and in vivo settings, although its stability and degradation should be monitored to ensure optimal results .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, it effectively enhances peptide synthesis without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, such as cellular toxicity or disruption of normal cellular processes. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical effects without causing harm .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as dicyclohexylcarbodiimide and diisopropylcarbodiimide, facilitating the formation of amide bonds. This compound may also interact with other enzymes and cofactors involved in metabolic processes, influencing metabolic flux and metabolite levels. Its role in these pathways is crucial for the efficient synthesis of peptides and proteins .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its biochemical effects. The transport and distribution of this compound are essential for its activity and function in peptide synthesis .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it can interact with enzymes and other biomolecules involved in peptide synthesis. Targeting signals and post-translational modifications may direct this compound to specific organelles, enhancing its activity and function. Its subcellular localization is crucial for its role in biochemical reactions and cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(hydroxyimino)-3-oxobutanoate can be synthesized through the reaction of ethyl acetoacetate with hydroxylamine hydrochloride. The reaction typically occurs in the presence of a base such as sodium acetate, which facilitates the formation of the oxime group. The reaction can be summarized as follows:

Ethyl acetoacetate+Hydroxylamine hydrochlorideEthyl 2-(hydroxyimino)-3-oxobutanoate+HCl\text{Ethyl acetoacetate} + \text{Hydroxylamine hydrochloride} \rightarrow \text{this compound} + \text{HCl} Ethyl acetoacetate+Hydroxylamine hydrochloride→Ethyl 2-(hydroxyimino)-3-oxobutanoate+HCl

Industrial Production Methods: On an industrial scale, the synthesis of this compound involves similar reaction conditions but may utilize continuous flow reactors to enhance efficiency and yield. The use of solvents such as ethanol or methanol can aid in the dissolution of reactants and improve the overall reaction rate.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso compounds.

    Reduction: The compound can be reduced to form amines or hydroxylamines, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the oxime group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of nitroso compounds.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of substituted oxime derivatives.

Comparison with Similar Compounds

Ethyl 2-(hydroxyimino)-3-oxobutanoate can be compared with other similar compounds such as:

    Ethyl (hydroxyimino)cyanoacetate: Known for its use in peptide synthesis and as a coupling additive.

    Ethyl acetoacetate: A precursor in the synthesis of this compound and widely used in organic synthesis.

    Hydroxylamine derivatives: Compounds like hydroxylamine hydrochloride are used in the synthesis of oximes and related compounds.

Uniqueness: this compound is unique due to its dual functionality as both an oxime and an ester, which allows it to participate in a wide range of chemical reactions. Its stability and reactivity make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

ethyl (E)-3-hydroxy-2-nitrosobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c1-3-11-6(9)5(7-10)4(2)8/h8H,3H2,1-2H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTHITHXCDMTDK-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(/C)\O)/N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5408-04-8
Record name Butanoic acid, 2-(hydroxyimino)-3-oxo-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005408048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC10758
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Record name Butanoic acid, 2-(hydroxyimino)-3-oxo-, ethyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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